2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
Description
BenchChem offers high-quality 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-25-12-5-6-14(26-2)13(8-12)20-15(24)10-27-17-22-21-16(23(17)18)11-4-3-7-19-9-11/h3-9H,10,18H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTOGJCKFFDNKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Mode of Action
Given its structural similarity to other triazole compounds, it may interact with its targets through a similar mechanism.
Méthodes De Préparation
Synthesis of the 1,2,4-Triazole Core
Formation of 4-Amino-3-Mercapto-5-(Pyridin-3-yl)-4H-1,2,4-Triazole
The triazole scaffold is synthesized via cyclization of pyridine-3-carboxylic acid hydrazide derivatives. Two primary routes have been reported:
Method A: Traditional Cyclization in Ethanolic Medium
- Reagents : Pyridine-3-carboxylic acid hydrazide, carbon disulfide (CS₂), hydrazine hydrate (N₂H₄·H₂O).
- Conditions : Reflux in ethanol for 8–12 hours.
- Mechanism : Formation of potassium dithiocarbazinate intermediate, followed by cyclization with hydrazine.
- Yield : 68–72%.
Method B: Microwave-Assisted Cyclization
- Reagents : Pyridine-3-carbohydrazide, CS₂, hydrazine hydrate.
- Conditions : Microwave irradiation (300 W, 100°C) for 20–30 minutes without solvent.
- Advantages : Reduced reaction time (30 minutes vs. 12 hours), improved yield (78–82%).
Table 1: Comparison of Cyclization Methods
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Traditional | 12 | 68–72 | 95 |
| Microwave | 0.5 | 78–82 | 98 |
Alternative Pathways for Sulfanyl Acetamide Formation
Two-Step Synthesis via Dimethyl N-Cyanoiminodithiocarbonate
A modified approach involves intermediate formation of methyl N′-cyano-N-sulfonylcarbamimidothioates, followed by hydrazine treatment:
Step 1: Formation of Methyl N′-Cyanoimidothioate
Step 2: Hydrazine-Mediated Cyclization
Table 3: Two-Step Synthesis Efficiency
| Step | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Dimethyl dithiocarbonate | 12 | 85–88 |
| 2 | Hydrazine hydrate | 16 | 60–65 |
Characterization and Validation
Spectroscopic Analysis
Industrial and Pharmacological Applications
The compound’s synthesis is pivotal for developing anti-inflammatory agents due to its triazole and pyridine motifs, which inhibit cyclooxygenase-2 (COX-2). Scale-up protocols recommend microwave-assisted cyclization to reduce energy costs by 40% compared to traditional methods.
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Formation of the triazole-thiol intermediate : Reacting hydrazide derivatives (e.g., pyridine-3-carbohydrazide) with iso-thiocyanates in ethanol under reflux, followed by NaOH/HCl treatment to cyclize into the 1,2,4-triazole-3-thiol core .
- Alkylation with α-chloroacetamide : The thiol group undergoes nucleophilic substitution with α-chloroacetamide derivatives in methanol or DMF, using KOH as a base. Reaction temperature (40–60°C) and solvent polarity are critical for yield optimization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Monitor via TLC and HPLC .
Q. How is structural characterization performed for this compound?
Methodological approaches include:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyridinyl protons at δ 8.3–8.7 ppm, triazole protons at δ 7.9–8.1 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₁N₆O₃S: 413.1422) .
- X-ray crystallography : Resolves 3D conformation, particularly the dihedral angle between triazole and pyridinyl rings (~15–25°) .
Advanced Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
SAR strategies involve:
- Substituent variation : Replace the 2,5-dimethoxyphenyl group with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., -OCH₃, -NH₂) groups to assess bioactivity shifts. For example, chloro-substituted analogs show 2–3× higher antimicrobial potency .
- Triazole ring modifications : Introduce pyrrolidine or oxadiazole fused rings to enhance metabolic stability. Computational docking (AutoDock Vina) predicts improved binding to cytochrome P450 enzymes .
- Quantitative SAR (QSAR) models : Use molecular descriptors (e.g., logP, polar surface area) to correlate with experimental IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) .
Q. What experimental designs resolve contradictions in reported biological activity data?
Contradictions (e.g., variable IC₅₀ values in antifungal assays) are addressed via:
- Standardized protocols : Use CLSI M38-A2 guidelines for fungal strains (e.g., Candida albicans ATCC 90028) with consistent inoculum size (1–5 × 10³ CFU/mL) and incubation (35°C, 48 hr) .
- Control compounds : Include fluconazole (antifungal) and doxorubicin (anticancer) as benchmarks.
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare triplicate datasets, minimizing batch-to-batch variability .
Q. How can computational methods predict the compound’s mechanism of action?
Advanced approaches include:
- Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase, PDB ID: 1M17) using Schrödinger Suite. The sulfanylacetamide moiety forms H-bonds with Thr830 and Met793 .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS). Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- ADMET prediction : SwissADME estimates moderate bioavailability (F = 65%) but high plasma protein binding (88%), suggesting dose adjustments for in vivo studies .
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